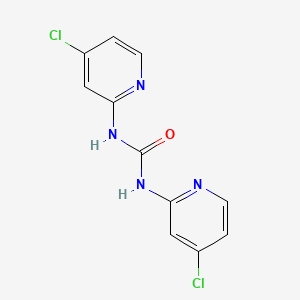
1,3-Bis(4-chloropyridin-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(4-chloropyridin-2-yl)urea is a chemical compound with the molecular formula C11H8Cl2N4O and a molecular weight of 283.11 g/mol It is characterized by the presence of two 4-chloropyridin-2-yl groups attached to a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-chloropyridin-2-yl)urea typically involves the reaction of 4-chloropyridine-2-amine with phosgene or a phosgene equivalent, such as triphosgene, in the presence of a base like triethylamine. The reaction proceeds through the formation of an isocyanate intermediate, which subsequently reacts with another molecule of 4-chloropyridine-2-amine to form the desired urea compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of safer phosgene substitutes and greener solvents is often considered to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(4-chloropyridin-2-yl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine rings can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various urea derivatives, while oxidation or reduction can lead to different pyridine-based compounds .
Wissenschaftliche Forschungsanwendungen
1,3-Bis(4-chloropyridin-2-yl)urea has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,3-Bis(4-chloropyridin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation . The exact pathways involved depend on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(4-fluoropyridin-2-yl)urea: Similar structure but with fluorine atoms instead of chlorine.
1,3-Bis(4-bromopyridin-2-yl)urea: Similar structure but with bromine atoms instead of chlorine.
1,3-Bis(4-methylpyridin-2-yl)urea: Similar structure but with methyl groups instead of chlorine.
Uniqueness
1,3-Bis(4-chloropyridin-2-yl)urea is unique due to the presence of chlorine atoms, which can influence its reactivity and interactions with biological targets. The chlorine atoms can participate in halogen bonding, which can enhance binding affinity and specificity in biological systems .
Eigenschaften
Molekularformel |
C11H8Cl2N4O |
|---|---|
Molekulargewicht |
283.11 g/mol |
IUPAC-Name |
1,3-bis(4-chloropyridin-2-yl)urea |
InChI |
InChI=1S/C11H8Cl2N4O/c12-7-1-3-14-9(5-7)16-11(18)17-10-6-8(13)2-4-15-10/h1-6H,(H2,14,15,16,17,18) |
InChI-Schlüssel |
RSWOLTODFOYQHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1Cl)NC(=O)NC2=NC=CC(=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


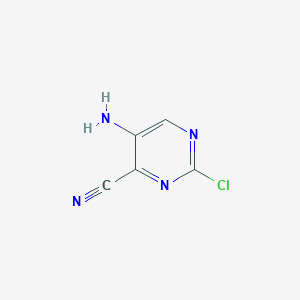

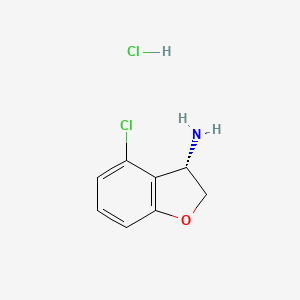

![tert-Butyl 5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12957588.png)
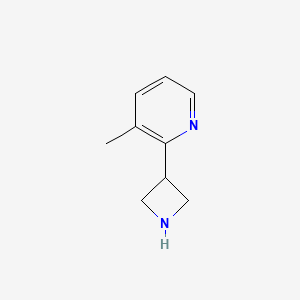
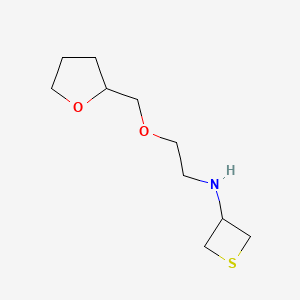
![Ethyl (1S,2R,3R,4R)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12957616.png)
![tert-Butyl 6-nitro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B12957620.png)

![2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide](/img/structure/B12957629.png)
![tert-Butyl 3-iodo-5-methoxy-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12957634.png)


